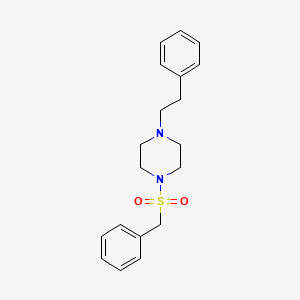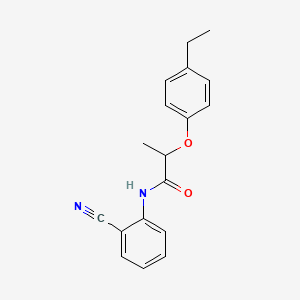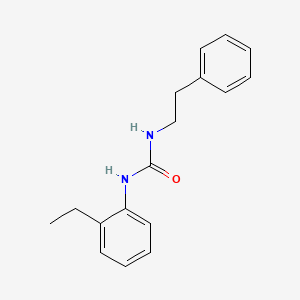
1-(benzylsulfonyl)-4-(2-phenylethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(benzylsulfonyl)-4-(2-phenylethyl)piperazine involves nucleophilic substitution reactions and is characterized by techniques such as 1H NMR, MS, IR, and X-ray crystallography. These processes yield products with specific molecular structures, confirmed through detailed crystallographic studies, demonstrating the compound's formation and its structural integrity (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds showcases the piperazine ring adopting a chair conformation with the sulfonyl moiety in a distorted tetrahedral configuration. This structural detail is crucial for understanding the compound's chemical behavior and reactivity. The structural elucidation is typically achieved using X-ray crystallography, providing insights into the compound's crystal class, space group, and unit cell parameters (Naveen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including its synthesis through nucleophilic substitution and subsequent reactions that yield various bioactive molecules. These reactions are pivotal for exploring the compound's pharmacological potential and for the development of novel therapeutics (Foroumadi et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are closely linked to their molecular structures. X-ray crystallography studies provide essential data on the crystallographic parameters, aiding in understanding the compound's physical characteristics and stability (Girisha et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various reagents, are influenced by the compound's molecular structure. Detailed studies on the compound's synthesis, reactivity, and potential as a ligand or inhibitor provide insights into its chemical behavior and applications in developing new therapeutic agents (Cioffi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-benzylsulfonyl-4-(2-phenylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,17-19-9-5-2-6-10-19)21-15-13-20(14-16-21)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARISIHTJJGYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4423272.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4423277.png)
![N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4423284.png)



![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1-isoxazol-3-ylethyl)(methyl)amino]acetamide](/img/structure/B4423335.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B4423353.png)


![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4423375.png)